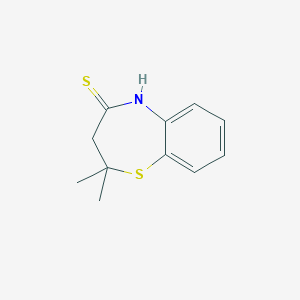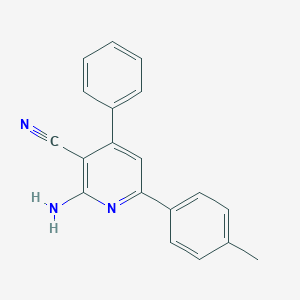
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as DMBT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMBT is a benzothiazepine derivative that has shown promise as an anti-cancer agent, as well as a treatment for neurological disorders such as Alzheimer's disease. In
科学的研究の応用
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-cancer properties of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. Studies have shown that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione can induce apoptosis (cell death) in cancer cells, and inhibit tumor growth in animal models. 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been shown to have neuroprotective effects, and may be a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In neurodegenerative disorders, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may act as an antioxidant and reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to induce apoptosis and inhibit cell proliferation. In animal models, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to inhibit tumor growth and reduce tumor volume. In neurodegenerative disorders, 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have neuroprotective effects and reduce oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments is that it has shown promise as a potential therapeutic agent for cancer and neurodegenerative disorders. Another advantage is that the synthesis method for 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been optimized to produce high yields of pure 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. However, one limitation of using 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative disorders. Another area of research is to explore the potential of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione as a drug delivery system, as it has been shown to have good bioavailability and can cross the blood-brain barrier. Additionally, research could focus on optimizing the synthesis method for 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione to improve yields and reduce costs.
合成法
The synthesis of 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2-aminothiophenol with 2,2-dimethyl-3-bromoacrylonitrile in the presence of a base catalyst. The resulting product is then treated with hydrogen sulfide to yield 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been optimized to produce high yields of pure 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione.
特性
分子式 |
C11H13NS2 |
|---|---|
分子量 |
223.4 g/mol |
IUPAC名 |
2,2-dimethyl-3,5-dihydro-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C11H13NS2/c1-11(2)7-10(13)12-8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13) |
InChIキー |
GXHAWMRBLUPWIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=S)NC2=CC=CC=C2S1)C |
正規SMILES |
CC1(CC(=S)NC2=CC=CC=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)
